molecular formula C6H6ClNS B1590504 2-Chloro-4-(methylthio)pyridine CAS No. 71506-83-7

2-Chloro-4-(methylthio)pyridine

Cat. No. B1590504
CAS RN: 71506-83-7
M. Wt: 159.64 g/mol
InChI Key: CCXGNCREYVMEOL-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylthio)pyridine is a chemical compound with the CAS Number: 71506-83-7. It has a molecular weight of 159.64 and is a solid in physical form . Its IUPAC name is 2-chloro-4-(methylsulfanyl)pyridine .


Synthesis Analysis

The synthesis of 2-Chloro-4-(methylthio)pyridine has been explored in several studies. For instance, a study discusses the use of organolithium reagents for the synthesis of pyrimidines . Another study presents a method involving the reaction of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with N,N-dimethylethylenediamine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(methylthio)pyridine can be represented by the InChI code: 1S/C6H6ClNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Chloro-4-(methylthio)pyridine is a solid substance . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Chemical Synthesis

    • Application : “2-Chloro-4-(methylthio)pyridine” is used in chemical synthesis . It’s a chemical compound with the molecular weight of 159.64 .
  • Flow Synthesis of 2-Methylpyridines

    • Application : A related compound, 2-Methylpyridines, has been synthesized using a flow synthesis method . While not directly involving “2-Chloro-4-(methylthio)pyridine”, this research could potentially provide insights into methods for synthesizing similar compounds.
    • Method of Application : The method involves progressing starting material through a column packed with Raney nickel using a low boiling point alcohol (1-propanol) at high temperature .
    • Results or Outcomes : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
  • Pesticide Intermediate

    • Application : “2-Chloro-4-(methylthio)pyridine” is used as a pesticide intermediate .
  • Synthesis of Trifluoromethylpyridines

    • Application : Trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, can be synthesized using “2-Chloro-4-(methylthio)pyridine” as an intermediate .
    • Method of Application : The method involves a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled by the reaction conditions .
    • Results or Outcomes : The reactions resulted in the synthesis of trifluoromethylpyridines, which are used in the protection of crops from pests and in pharmaceutical and veterinary products .
  • Antimicrobial and Antiviral Activities

    • Application : Pyridine compounds, including potentially “2-Chloro-4-(methylthio)pyridine”, have been studied for their antimicrobial and antiviral activities .
  • Synthesis of 2-Methylpyridines via α-Methylation
    • Application : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . This process could potentially involve “2-Chloro-4-(methylthio)pyridine” as an intermediate.
    • Method of Application : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
    • Results or Outcomes : Eight 2-methylated pyridines were produced by progressing starting .

Safety And Hazards

The safety data sheet for 2-Chloro-4-(methylthio)pyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Future research could focus on expanding the scope of fused pyrimidines as kinase inhibitor scaffolds . Another study suggests that the introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines could be areas of interest .

properties

IUPAC Name

2-chloro-4-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXGNCREYVMEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500400
Record name 2-Chloro-4-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(methylthio)pyridine

CAS RN

71506-83-7
Record name 2-Chloro-4-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(methylthio)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Mast, W Erb, L Nauton, P Moreau, O Mongin… - New Journal of …, 2023 - pubs.rsc.org
Polycyclic heterocycles such as 1- and 2-aminothioxanthones are important precursors to molecules endowed with different properties and original syntheses are always required. Here…
Number of citations: 1 pubs.rsc.org

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